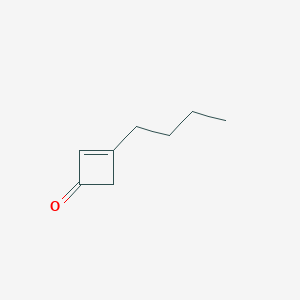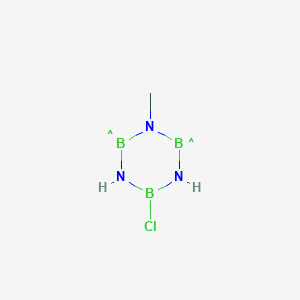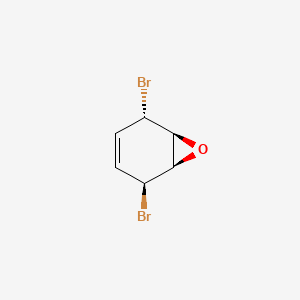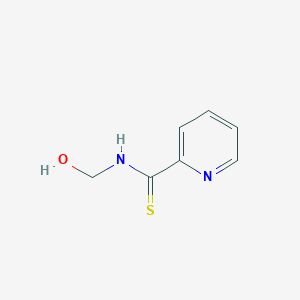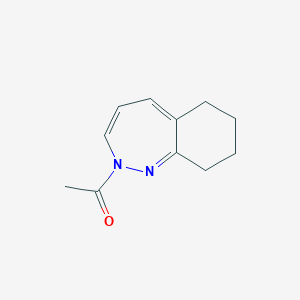
1-(6,7,8,9-Tetrahydro-2H-1,2-benzodiazepin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by a fused benzene and diazepine ring system, which imparts unique chemical and biological properties. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetylacetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzodiazepine derivative.
Industrial Production Methods
Industrial production of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various central nervous system disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate the activity of neurotransmitter receptors, leading to altered neuronal signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with similar structural features but different functional groups.
Lorazepam: Another benzodiazepine with distinct pharmacological properties.
Clonazepam: Known for its anticonvulsant activity, it shares the benzodiazepine core structure.
Uniqueness
2-acetyl-6,7,8,9-tetrahydro-2H-benzo[c][1,2]diazepine is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, pharmacokinetics, and overall pharmacological profile, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
41142-67-0 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(6,7,8,9-tetrahydro-1,2-benzodiazepin-2-yl)ethanone |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-8-4-6-10-5-2-3-7-11(10)12-13/h4,6,8H,2-3,5,7H2,1H3 |
InChI-Schlüssel |
WDPPJPJHHXRBAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=CC=C2CCCCC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



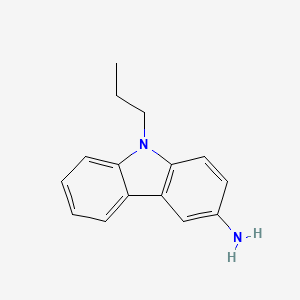

![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)
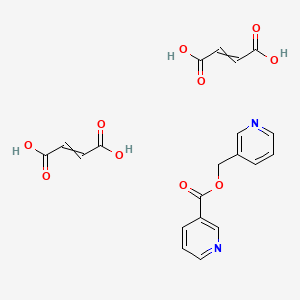

![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)

